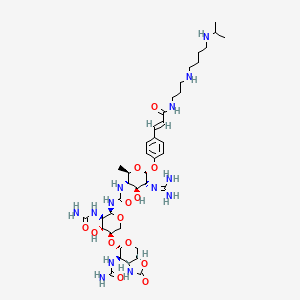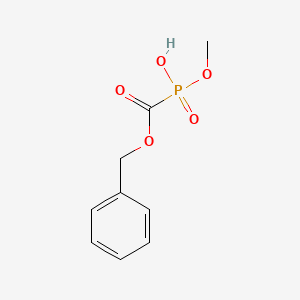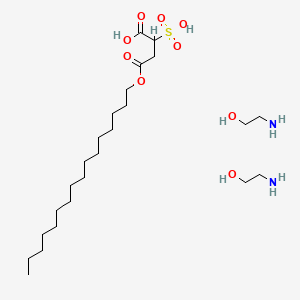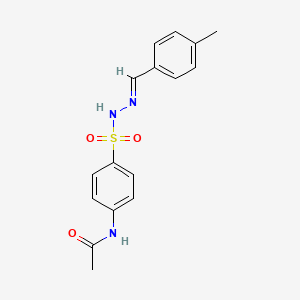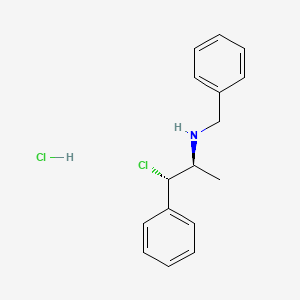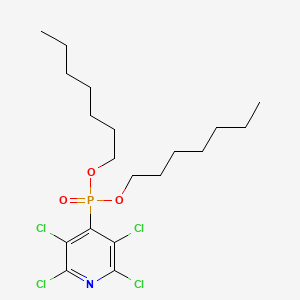
Phosphonic acid, (2,3,5,6-tetrachloro-4-pyridinyl)-, diheptyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphonic acid, (2,3,5,6-tetrachloro-4-pyridinyl)-, diheptyl ester is a chemical compound known for its unique structure and properties It is characterized by the presence of a phosphonic acid group attached to a tetrachloropyridinyl ring, with two heptyl ester groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of phosphonic acid, (2,3,5,6-tetrachloro-4-pyridinyl)-, diheptyl ester typically involves the reaction of 2,3,5,6-tetrachloropyridine with diheptyl phosphonate under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Phosphonic acid, (2,3,5,6-tetrachloro-4-pyridinyl)-, diheptyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution: The tetrachloropyridinyl ring can undergo substitution reactions, where one or more chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphonic acid derivatives, while substitution reactions can produce a wide range of functionalized pyridinyl compounds.
Applications De Recherche Scientifique
Phosphonic acid, (2,3,5,6-tetrachloro-4-pyridinyl)-, diheptyl ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate or in drug delivery systems.
Industry: It is used in the development of new materials, coatings, and other industrial applications.
Mécanisme D'action
The mechanism of action of phosphonic acid, (2,3,5,6-tetrachloro-4-pyridinyl)-, diheptyl ester involves its interaction with specific molecular targets and pathways. The phosphonic acid group can form strong bonds with metal ions and other molecules, influencing various biochemical and chemical processes. The tetrachloropyridinyl ring can interact with different receptors and enzymes, modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Phosphonic acid, (2,3,5,6-tetrachloro-4-pyridinyl)-, diheptyl ester can be compared with other similar compounds, such as:
Phosphonic acid, (2,3,5,6-tetrachloro-4-pyridinyl)-, dioctyl ester: This compound has similar structural features but with octyl ester groups instead of heptyl ester groups.
Phosphonic acid, (2,3,5,6-tetrachloro-4-pyridinyl)-, dihexadecyl ester: This compound features hexadecyl ester groups, leading to different physical and chemical properties.
The uniqueness of this compound lies in its specific ester groups, which can influence its reactivity, solubility, and interactions with other molecules.
Propriétés
Numéro CAS |
62652-95-3 |
|---|---|
Formule moléculaire |
C19H30Cl4NO3P |
Poids moléculaire |
493.2 g/mol |
Nom IUPAC |
2,3,5,6-tetrachloro-4-diheptoxyphosphorylpyridine |
InChI |
InChI=1S/C19H30Cl4NO3P/c1-3-5-7-9-11-13-26-28(25,27-14-12-10-8-6-4-2)17-15(20)18(22)24-19(23)16(17)21/h3-14H2,1-2H3 |
Clé InChI |
WSBNFHSLUBDFFQ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCOP(=O)(C1=C(C(=NC(=C1Cl)Cl)Cl)Cl)OCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[Bis(2-hydroxyethyl)amino]ethanol;(1-hydroxy-1-phosphonoethyl)phosphonic acid](/img/structure/B12681592.png)
